3-Amino-4,5-dimethylhexanamide
Description
Significance of Amide Functional Groups in Contemporary Organic and Bioorganic Chemistry
The amide functional group, characterized by a nitrogen atom bonded to a carbonyl carbon, is one of the most vital and ubiquitous linkages in both chemistry and biology. organicchemexplained.comfiveable.me Its importance is underscored by its role as the foundational building block in the structure of peptides, proteins, and enzymes, where the bond linking amino acids is known as a peptide bond. organicchemexplained.comsapub.org This prevalence makes a thorough understanding of the amide group critical for students and professionals in chemistry, biology, medicine, and pharmacy. organicchemexplained.com
The unique properties of the amide bond arise from resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. nih.gov This resonance imparts significant double-bond character to the C-N bond, resulting in a planar geometry and restricted rotation. This structural rigidity is fundamental to establishing the secondary and tertiary structures of proteins, such as alpha-helices and beta-sheets, which are crucial for their biological function.
Beyond their biological role in proteins, amides are integral to the pharmaceutical industry. sapub.org The amide group is exceptionally stable compared to other carbonyl derivatives like esters, making it a reliable linker in drug molecules. organicchemexplained.com It is estimated that approximately 25% of all approved drugs and a significant portion of drug candidates feature at least one amide bond in their structure. sapub.org Furthermore, the ability of amides to participate in hydrogen bonding allows them to bind effectively to protein targets, a key aspect of drug design. chemistrytalk.org The functional group is also a cornerstone of polymer chemistry, forming the repeating units of materials like Nylon and Kevlar. chemistrytalk.org
Table 1: Examples of Molecules Featuring the Amide Functional Group
| Compound Name | Context/Significance |
|---|---|
| Aspartame | An artificial sweetener containing a peptide bond. |
| Penicillin | A class of antibiotics featuring a strained beta-lactam (a cyclic amide) ring. |
| Paracetamol | A widely used analgesic and antipyretic drug containing an amide group. sapub.org |
| Nylon 6,6 | A common synthetic polymer (a polyamide) known for its strength and flexibility. chemistrytalk.org |
| Kevlar | A high-strength synthetic fiber (an aramid) whose properties derive from strong intermolecular hydrogen bonding between amide groups. chemistrytalk.org |
Structural Classification and Overview of Alpha-, Beta-, and Gamma-Amino Amide Architectures
Amino amides are a class of organic compounds that, like their more famous counterparts amino acids, contain both an amino group (-NH₂) and a carbonyl-containing group—in this case, an amide (-CONH₂). The classification into alpha- (α), beta- (β), and gamma- (γ) forms depends on the relative position of the amino group along the carbon backbone with respect to the amide's carbonyl carbon. quora.comquora.com
Alpha-Amino Amides (α-Amino Amides): The amino group is attached to the alpha-carbon, which is the carbon atom directly adjacent to the carbonyl group. These are the amide derivatives of the proteinogenic alpha-amino acids.
Beta-Amino Amides (β-Amino Amides): The amino group is bonded to the beta-carbon, which is the second carbon atom away from the carbonyl group. quora.com 3-Amino-4,5-dimethylhexanamide is a prime example of a β-amino amide, as its amino function is located at the C3 position. These structures are of significant interest in medicinal chemistry and the development of peptidomimetics and foldamers. researchgate.netbeilstein-journals.org
Gamma-Amino Amides (γ-Amino Amides): The amino group is attached to the gamma-carbon, the third carbon atom from the carbonyl group. quora.com A well-known example of a related structure is γ-aminobutyric acid (GABA), a key neurotransmitter. google.com
This structural variation significantly influences the molecule's chemical properties and three-dimensional shape, which in turn affects its biological activity and interaction with other molecules. quora.com The synthesis of stereochemically pure β-amino amides is an active area of research, employing methods like the asymmetric Mannich reaction and multicomponent reactions to control the formation of chiral centers. researchgate.netacs.org
Table 2: Comparison of Amino Amide Architectures
| Classification | Position of Amino Group | General Structure (R = Alkyl/Aryl) | Example Compound |
|---|---|---|---|
| Alpha (α) | Carbon-2 (adjacent to carbonyl) | R-CH(NH₂)-CONH₂ | Alaninamide |
| Beta (β) | Carbon-3 | R-CH(NH₂)-CH₂-CONH₂ | This compound |
| Gamma (γ) | Carbon-4 | R-CH(NH₂)-CH₂-CH₂-CONH₂ | 4-Aminobutanamide (GABA amide) |
Defining the Stereochemical Landscape of this compound: Enantiomeric and Diastereomeric Considerations
Stereochemistry is a critical aspect of molecular science, particularly for compounds intended for biological applications. The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These centers are located at the C3 and C4 positions of the hexanamide (B146200) backbone.
C3: This carbon is bonded to a hydrogen atom, an amino group (-NH₂), a carboxamide methyl group (-CH₂CONH₂), and the rest of the alkyl chain (-CH(CH₃)CH(CH₃)CH₃).
C4: This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), the C3 part of the chain, and an isopropyl group (-CH(CH₃)₂).
The presence of two distinct chiral centers means that this compound can exist as 2² = 4 possible stereoisomers. These isomers can be grouped into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is diastereomeric.
The specific configurations at each chiral center are designated using the Cahn-Ingold-Prelog (R/S) priority rules. The four stereoisomers of this compound are:
(3R, 4R)-3-Amino-4,5-dimethylhexanamide
(3S, 4S)-3-Amino-4,5-dimethylhexanamide
(3R, 4S)-3-Amino-4,5-dimethylhexanamide
(3S, 4R)-3-Amino-4,5-dimethylhexanamide
The synthesis of specific, single stereoisomers is a significant challenge in organic chemistry, often requiring advanced techniques like asymmetric synthesis or chiral resolution. acs.orgacs.org The interest in specific isomers is highlighted by the assignment of distinct CAS Registry Numbers for different forms, such as 1841181-23-4 for the (3R) isomer. bldpharm.com The stereochemical purity of such compounds is paramount, as different enantiomers or diastereomers can exhibit vastly different biological activities.
Table 3: Stereoisomers of this compound
| Isomer Configuration | Relationship to (3R, 4R) | Stereochemical Relationship |
|---|---|---|
| (3R, 4R) | - | Reference |
| (3S, 4S) | Mirror Image | Enantiomer |
| (3R, 4S) | Not a Mirror Image | Diastereomer |
| (3S, 4R) | Not a Mirror Image | Diastereomer |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-amino-4,5-dimethylhexanamide |
InChI |
InChI=1S/C8H18N2O/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H2,10,11) |
InChI Key |
MMIXVQHYQIWIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(CC(=O)N)N |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 4,5 Dimethylhexanamide
Asymmetric and Stereoselective Synthesis of 3-Amino-4,5-dimethylhexanamide Isomers
The creation of the chiral framework of this compound is a key challenge, requiring methods that can selectively produce one of the four possible stereoisomers.
Chiral pool synthesis leverages naturally occurring chiral molecules as inexpensive starting materials. For this compound, amino acids such as L-valine or L-isoleucine are suitable starting points, as their side chains structurally resemble the C4-C5 portion of the target molecule. A potential synthetic route could begin with L-valine, extending the carbon chain and subsequently introducing the C3-amino group. This strategy embeds the chirality of the starting material into the final product. scielo.br
Alternatively, chiral auxiliary-based synthesis offers a reliable and predictable method for inducing stereochemistry. In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of β-branched amino acids like the precursor to our target compound, Evans' oxazolidinone auxiliaries and Myers' pseudoephedrine amides are particularly effective. nih.govorganic-chemistry.org For example, an acyl oxazolidinone can undergo a diastereoselective conjugate addition of an amine equivalent or an enolate alkylation to set the stereocenters before the auxiliary is cleaved. nih.gov
Table 1: Comparison of Chiral Auxiliary-Based Strategies This table is a conceptual representation based on established methodologies.
| Auxiliary Type | Key Reaction | Stereocontrol Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Evans' Oxazolidinones | Enolate Alkylation / Conjugate Addition | Steric shielding by the auxiliary's substituent directs the approach of the electrophile/nucleophile. | High diastereoselectivity, well-established, reliable. | Requires stoichiometric use of the auxiliary, cleavage step needed. |
| Myers' Pseudoephedrine Amides | Enolate Alkylation | The chiral amide forms a rigid chelated enolate, exposing one face to alkylation. | High diastereoselectivity, auxiliary is often recoverable, versatile. | Cleavage to the carboxylic acid can require harsh conditions. |
| Schöllkopf's Bis-Lactim Ethers | Alkylation of a Glycine (B1666218) Equivalent | The chiral scaffold dictates the trajectory of the incoming electrophile. | Provides access to various α-amino acids. | Primarily for α-amino acids, requires modification for β-amino acid synthesis. |
Catalytic asymmetric methods provide a more atom-economical approach to creating the chiral centers of this compound. These reactions use a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product. Key strategies include:
Asymmetric Conjugate Addition: A powerful method involves the 1,4-conjugate (or Michael) addition of an amine source to an α,β-unsaturated precursor, such as (E)-4,5-dimethylhex-2-enoyl amide. Chiral metal complexes (e.g., using copper or rhodium) or organocatalysts like chiral Brønsted acids can catalyze this transformation with high enantioselectivity. chinesechemsoc.orgrsc.orgrsc.org
Asymmetric Hydrogenation: An alternative route is the asymmetric hydrogenation of a dehydro-amino acid or enamide precursor. A chiral transition-metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can selectively reduce the double bond to yield the desired stereoisomer with high fidelity. acs.orghilarispublisher.com
Dynamic Kinetic Resolution (DKR): This advanced strategy is employed when the starting material is a racemate that can interconvert between its enantiomers under the reaction conditions. A chiral catalyst selectively reacts with one enantiomer much faster than the other, effectively converting the entire racemic mixture into a single, highly enriched stereoisomer of the product. acs.orgnih.govnih.govchemrxiv.org Chiral phosphoric acids have been shown to catalyze such transformations to produce β-amino amides with excellent diastereo- and enantiocontrol. acs.orgnih.govnih.gov
With two adjacent stereocenters (C3 and C4), controlling their relative orientation (syn or anti) is crucial. This diastereoselective control can be achieved through either substrate-based or catalyst-based methods.
In a substrate-controlled approach, a precursor with a pre-existing stereocenter at C4 (perhaps derived from the chiral pool) is used. The inherent steric and electronic properties of this chiral center then direct the introduction of the amino group at C3 to favor one diastereomer over the other, often following predictable models like the Felkin-Anh model for nucleophilic addition.
In a catalyst-controlled approach, the chiral catalyst is the primary director of stereochemistry, capable of overriding the influence of any existing stereocenter in the substrate. This allows for the synthesis of either the syn or anti diastereomer from the same starting material simply by choosing the appropriate catalyst enantiomer. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been effective in the diastereoselective alkylation of glycine derivatives to produce β-branched amino acids. organic-chemistry.org This powerful control enables access to all four possible stereoisomers of the target molecule. chemrxiv.orgnih.gov
Functional Group Interconversions and Derivatization at the Amino and Amide Moieties
The presence of both a primary amine and a primary amide group allows for a wide range of selective chemical modifications of this compound. wikipedia.org The distinct reactivity of these functional groups enables targeted derivatization. wikipedia.org
The primary amine in this compound serves as a key site for nucleophilic attack and can undergo a variety of selective transformations. Due to its higher basicity and nucleophilicity compared to the amide nitrogen, the primary amine can be targeted with high chemoselectivity.
N-Acylation: The amine can be selectively acylated to form a new amide bond. Reagents like acid imidazolides have been shown to react exclusively with primary amines, even in the presence of other functionalities. nih.govresearchgate.net Similarly, potassium acyltrifluoroborates under acidic conditions can chemoselectively acylate primary amines while tolerating secondary amines and other functional groups. acs.org
N-Alkylation: Mono-selective N-alkylation of primary amines can be achieved using various catalytic systems to prevent overalkylation. researchgate.net For instance, ruthenium-catalyzed reactions using alcohols as alkylating agents have demonstrated high selectivity for mono-alkylation. researchgate.net
Carbamate Formation: The reaction of the primary amine with reagents like Boc-imidazole, formed from Boc anhydride (B1165640) and imidazole, allows for the selective formation of N-Boc protected carbamates. researchgate.net
Deamination: Advanced methods allow for the direct deamination of primary aliphatic amines under mild conditions, converting the C-N bond to a C-H bond. nih.gov This transformation can be facilitated by anomeric amide reagents through an isodiazene intermediate, offering remarkable functional group tolerance. nih.gov
| Reaction Type | Reagent/Catalyst Example | Conditions | Product Type | Selectivity Principle |
| N-Acylation | Acid Imidazolide (B1226674) | Room Temperature | N-Acyl derivative | High reactivity of imidazolide with primary amines. nih.govresearchgate.net |
| N-Alkylation | Alcohols with Ruthenium catalyst | 70-100 °C | N-Alkyl derivative | Kinetic hindrance prevents overalkylation. researchgate.net |
| Carbamate Formation | Boc-imidazole | Anhydrous Toluene | N-Boc protected amine | Selective coupling of Boc-imidazole with primary amine. researchgate.net |
| Deamination | N-pivaloyloxy-N-alkoxyamide (anomeric amide) | Room Temperature, Acetonitrile | Alkane (amine replaced by H) | Formation of a monosubstituted isodiazene intermediate. nih.gov |
The amide bond of this compound is significantly stable due to resonance delocalization. nih.gov However, it can be cleaved under specific conditions. The rate of hydrolysis is generally slow at neutral pH but can be accelerated by acid, base, or enzymatic catalysis. nih.gov
Studies on model compounds indicate that the hydrolysis kinetics can be influenced by neighboring functional groups. scienceopen.com For this compound, the proximate primary amino group could potentially participate in an intramolecular catalytic mechanism, especially under conditions where the amine is protonated, which might affect the stability and hydrolysis rate of the amide bond. The hydrolysis of unconstrained amides can be significantly accelerated when both an amino and a carboxyl group are in close proximity, suggesting that intramolecular catalysis can play a crucial role. scienceopen.com While the target molecule lacks a carboxyl group, the principle of neighboring group participation remains relevant. The transformation can also be achieved using metal complexes, such as palladium aquo complexes, which can mediate amide bond cleavage under neutral conditions. nih.gov
Introducing stereocontrolled modifications to the hexanamide (B146200) backbone of this compound presents a synthetic challenge. The chiral centers at positions 3, 4, and potentially 5, require highly selective reactions to modify the carbon skeleton without causing racemization. Stereocontrolled synthesis could potentially be achieved by creating a chiral enolate from a suitable precursor, followed by diastereoselective alkylation. The directing effect of the existing chiral centers and functional groups would be crucial for controlling the stereochemical outcome.
Alternatively, biocatalytic methods offer a powerful approach for stereocontrolled modifications. wisc.educhemrxiv.org Enzymes are renowned for their ability to perform highly stereoselective C-C bond-forming reactions. wisc.edu For instance, engineered enzymes could potentially catalyze aldol-type additions or other modifications on a precursor to this compound, thereby installing new stereocenters with high fidelity. chemrxiv.org
Sustainable and Process-Intensified Synthesis of this compound
Modern synthetic chemistry emphasizes the development of sustainable and efficient manufacturing processes. For a molecule like this compound, this involves moving from traditional batch synthesis to more advanced, process-intensified methodologies like continuous-flow synthesis.
Continuous-flow synthesis offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, higher consistency, and greater scalability. osti.govmit.edu A typical lab-scale continuous-flow system for the synthesis of an amino amide would consist of high-precision pumps (e.g., HPLC or syringe pumps) to deliver solutions of reactants into a mixing unit (e.g., a T-mixer), followed by a reactor coil or microfluidic chip where the reaction occurs. mit.edu The reactor is often placed in a temperature-controlled environment, and a back-pressure regulator is used to maintain pressure, allowing for heating solvents above their boiling points. mit.edumdpi.com
For the synthesis of this compound, a flow process could be designed for the amidation step. For example, a solution of an activated ester of 3-amino-4,5-dimethylhexanoic acid and a separate solution of ammonia (B1221849) in a suitable solvent could be pumped and mixed, then passed through a heated reactor coil. mdpi.com This approach allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity while minimizing reaction time and waste generation. osti.govalmacgroup.com The small reactor volume enhances safety, especially when working with volatile or hazardous reagents like ammonia. mdpi.com
| Component | Function | Advantage in Amino Amide Synthesis |
| High-Precision Pumps | Deliver reactants at a constant, controlled flow rate. mit.edu | Precise stoichiometric control, reproducibility. osti.gov |
| T-Mixer/Static Mixer | Ensures rapid and efficient mixing of reactant streams. mit.edu | Homogeneous reaction conditions, improved reaction rates. |
| Reactor Coil (e.g., PFA, SS) | Provides the volume for the reaction to proceed for a specific residence time. mit.edu | Excellent heat transfer, precise temperature control. vapourtec.com |
| Back-Pressure Regulator | Maintains a set pressure within the system. mit.edu | Allows superheating of solvents for accelerated reaction rates. mdpi.com |
| In-line Purification/Analysis | Integration of purification (e.g., separators) or analytical tools (e.g., LC-MS). osti.gov | Real-time monitoring and potential for multi-step telescoped synthesis. osti.gov |
Solvent Replacement Strategies and Green Chemistry Metrics in Amidation Processes
The industrial synthesis of amides, a critical class of compounds in pharmaceuticals and materials science, has traditionally relied on solvents that are now recognized as hazardous to human health and the environment. The principles of green chemistry necessitate a shift towards more sustainable practices, with a strong focus on solvent selection and the quantitative evaluation of a process's environmental impact. For the synthesis of This compound , applying these principles is crucial for developing an efficient and environmentally benign manufacturing process.
Traditional amidation reactions are frequently carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc), or chlorinated solvents like dichloromethane (B109758) (DCM). nih.govnsf.govresearchgate.net While effective in solubilizing reactants, these solvents pose significant health risks, including reprotoxicity, and are subject to increasing regulatory restrictions. nih.govresearchgate.net The disposal of chlorinated solvents also presents safety issues and increased costs. nih.gov Consequently, significant research has been directed towards identifying and implementing greener solvent alternatives.
Promising replacements for these hazardous solvents in amidation processes include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), dimethyl carbonate (DMC), and ethyl acetate (B1210297) (EtOAc). nsf.govrsc.orgrsc.org Studies have shown that solvents like 2-MeTHF, DMC, and EtOAc can effectively replace DCM and DMF in many common amide coupling reactions, often providing comparable or even superior performance. rsc.orgrsc.org 2-MeTHF, derivable from renewable resources like corncobs, is a particularly attractive alternative. nsf.gov Furthermore, enzymatic approaches using biocatalysts such as Candida antarctica lipase (B570770) B (CALB) have demonstrated high efficiency in greener solvents like CPME, offering a sustainable route to amides with high conversions and yields. nih.govmdpi.comnih.gov The use of water as a solvent, often in conjunction with surfactants to form micelles, represents another significant advancement in green amidation, minimizing the use of organic solvents entirely. acs.orgresearchgate.netchemrxiv.orgorganic-chemistry.org
To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. The most prominent among these for industrial applications is the Process Mass Intensity (PMI) , which is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. ucl.ac.ukwhiterose.ac.uk A lower PMI indicates a more efficient and less wasteful process. Other important metrics include Atom Economy (AE) , which calculates the proportion of reactant atoms incorporated into the final product, and the E-Factor , which measures the kilograms of waste produced per kilogram of product. nih.govpnas.org
The selection of a solvent and reaction methodology has a profound impact on these metrics. For instance, a comparison of different amidation routes often reveals significant variations in their environmental footprint.
This table presents illustrative data for a representative amidation reaction to demonstrate the impact of solvent choice on green chemistry metrics. The values are based on typical findings in the literature for similar reactions and are not specific to the synthesis of this compound.
Detailed Research Findings:
Recent research has provided valuable insights into optimizing amidation reactions from a green chemistry perspective.
Solvent Screening: A systematic evaluation of alternative solvents for common amide coupling reactions demonstrated that DMC, EtOAc, and 2-MeTHF are excellent replacements for DCM and DMF. rsc.orgrsc.org These solvents are not only more environmentally benign but also simplify workup procedures due to their lower boiling points and water miscibility compared to DMF. rsc.orgrsc.org
Enzymatic Synthesis: The use of immobilized lipases, such as CALB, in green solvents like CPME has been shown to catalyze the direct amidation of carboxylic acids and amines with high efficiency and selectivity, achieving over 99% conversion in some cases. nih.govmdpi.comnih.gov This method avoids the need for coupling reagents and operates under mild conditions. nih.govmdpi.comnih.gov
Aqueous Amidation: The development of surfactant-mediated amidation in water has emerged as a highly sustainable strategy. acs.orgorganic-chemistry.org Using surfactants like TPGS-750-M, it is possible to create nanomicelles that act as microreactors, enabling high yields for a broad range of substrates even at room temperature. organic-chemistry.org This approach significantly reduces the E-factor and allows for the recycling of the aqueous medium. organic-chemistry.org
Continuous Flow Technology: Coupling green solvents with continuous flow reactors can further enhance the sustainability of amide synthesis. acs.org Continuous processes can lead to higher productivity, better process control, and reduced waste generation, with some aqueous-based flow systems reporting PMIs as low as 3.6.
By integrating these solvent replacement strategies and rigorously applying green chemistry metrics, the synthesis of This compound can be designed to be not only economically viable but also environmentally responsible, aligning with the modern imperatives of sustainable chemical manufacturing.
Iii. State of the Art Spectroscopic and Diffraction Based Characterization of 3 Amino 4,5 Dimethylhexanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone for determining the precise three-dimensional structure of organic molecules in solution. For a molecule such as 3-amino-4,5-dimethylhexanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed for a comprehensive analysis.
The structural complexity of this compound, particularly the presence of multiple methyl groups and stereocenters, necessitates careful assignment of its proton (¹H) and carbon (¹³C) NMR signals. While specific experimental data for this compound is not publicly available in the literature, expected chemical shifts can be predicted based on established increments and spectral data of analogous structures. msu.eduoregonstate.edu
The ¹H NMR spectrum would be expected to show distinct signals for the protons of the amide group, the methine proton at the C3 position, the methylene (B1212753) protons at the C2 position, and the various methyl and methine protons of the isopropyl and secondary butyl fragments. The amide protons (CONH₂) typically appear as broad signals due to quadrupole effects of the nitrogen atom and their chemical exchange.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected to resonate at the downfield end of the spectrum (typically 170-180 ppm). The carbons bearing the amino group (C3) and those in the alkyl chain would appear at characteristic chemical shifts.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H₂N-C=O | 7.0 - 8.0 | br s | - |
| H-3 | 3.0 - 3.5 | m | - |
| H-2 | 2.2 - 2.6 | m | - |
| H-4 | 1.6 - 2.0 | m | - |
| H-5 | 1.3 - 1.7 | m | - |
| CH₃ (on C4) | 0.8 - 1.0 | d | ~6-7 |
| CH₃ (on C5) | 0.8 - 1.0 | d | ~6-7 |
| CH₃ (isopropyl) | 0.8 - 1.0 | d | ~6-7 |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (C1) | 175 - 180 |
| C3 | 50 - 60 |
| C2 | 40 - 50 |
| C4 | 35 - 45 |
| C5 | 25 - 35 |
| CH₃ groups | 10 - 25 |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
To unambiguously connect the proton and carbon frameworks and to confirm the stereochemistry, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. rsc.org For this compound, COSY would be used to trace the spin systems within the molecule, for instance, showing correlations between the H-3 proton and the adjacent H-2 and H-4 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org It allows for the definitive assignment of which protons are attached to which carbons. For example, the signal for the C3 carbon would show a cross-peak with the signal for the H-3 proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. rsc.org It is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the amide protons could show a correlation to the C2 carbon, and the methyl protons would show correlations to their neighboring carbons, helping to assemble the full carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly powerful for determining stereochemistry. For this compound, NOESY could help to establish the relative configuration of the stereocenters at C3 and C4 by observing spatial proximities between specific protons.
The presence of a sterically hindered amide bond in this compound suggests the possibility of restricted rotation around the C-N bond. researchgate.net Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about the conformational dynamics and the energy barriers associated with such rotations. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the rotational energy barrier.
Advanced Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. nih.gov In positive ion mode, ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. Given the molecular formula C₈H₁₈N₂O, the monoisotopic mass is 158.1419 g/mol . Therefore, the ESI-MS spectrum should exhibit a strong peak at an m/z of approximately 159.1492. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition.
Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 159.1492 |
| [M+Na]⁺ | 181.1311 |
Note: The presence and intensity of adduct ions like [M+Na]⁺ depend on the sample purity and the mobile phase used.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.netnih.gov The analysis of the resulting product ions provides detailed structural information. For protonated this compound, characteristic fragmentation pathways would involve the loss of small neutral molecules and cleavage of the carbon-carbon bonds.
Common fragmentation patterns for amino amides include:
Loss of ammonia (B1221849) (NH₃): A neutral loss of 17 Da from the precursor ion is a common fragmentation pathway for primary amines.
Loss of water (H₂O): If the amide group is protonated, a loss of water (18 Da) can occur.
Cleavage of the amide bond: This can lead to the formation of an acylium ion or an amino-containing fragment.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a characteristic fragmentation for amines. libretexts.org
By analyzing the m/z values of the fragment ions with high resolution, the elemental composition of each fragment can be determined, allowing for the confident mapping of the fragmentation pathways and further confirmation of the proposed structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive analytical technique indispensable for the purity assessment of pharmaceutical compounds and the analysis of complex mixtures. nih.govlcms.cz The method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz For a compound such as this compound, LC-MS serves to separate the target molecule from any starting materials, by-products, or degradation products before the separated components are detected and identified by their mass-to-charge ratio (m/z).
The process typically involves a reversed-phase HPLC column, where this compound would be eluted using a gradient of an aqueous mobile phase and an organic solvent, such as acetonitrile, often containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency. researchgate.netnih.gov As the components elute from the column, they are introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions. The mass analyzer then separates these ions based on their m/z value, allowing for the generation of a mass spectrum.
The purity of a this compound sample is determined by comparing the peak area of the target compound in the chromatogram to the total area of all detected peaks. This technique is sensitive enough to detect and quantify trace-level impurities, even those with structures closely related to the main component. researchgate.netnih.gov LC-MS methods have been successfully developed for the quantification of various amino acids and their derivatives in complex matrices, demonstrating the technique's reliability and specificity. nih.gov The high resolution and accuracy of modern mass spectrometers further allow for the confirmation of the elemental composition of the parent compound and its impurities.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of the chemical bonds. sns.it These methods are particularly sensitive to the structural features of this compound, namely its primary amino (-NH₂) and primary amide (-CONH₂) groups, and the hydrogen bonding interactions they facilitate. acs.orgspectroscopyonline.com
The IR and Raman spectra of this compound would be expected to show distinct bands corresponding to the vibrations of its constituent functional groups. The primary amide and primary amine moieties have several characteristic vibrational modes. spectroscopyonline.com
The primary amine group (-NH₂) is characterized by:
N-H Stretching: Two bands are typically observed for the primary amine N-H stretches: an asymmetric stretch at a higher wavenumber (approx. 3500-3380 cm⁻¹) and a symmetric stretch at a lower wavenumber (approx. 3420-3280 cm⁻¹). spcmc.ac.inorgchemboulder.comspectroscopyonline.com
N-H Bending (Scissoring): A medium to strong absorption appears in the range of 1650-1580 cm⁻¹. spectroscopyonline.comorgchemboulder.com
N-H Wagging: A broad, strong band is often seen in the 910-665 cm⁻¹ region. orgchemboulder.com
The primary amide group (-CONH₂) is identified by several key absorptions, often referred to as "Amide bands":
N-H Stretching: Like primary amines, primary amides show two N-H stretching bands, typically in the 3370-3170 cm⁻¹ range in the solid state due to hydrogen bonding. spectroscopyonline.com
Amide I (C=O Stretch): This is one of the most intense and characteristic bands in the spectrum of an amide, appearing strongly in the range of 1680-1630 cm⁻¹. spcmc.ac.inresearchgate.net Its position is sensitive to conjugation and hydrogen bonding. spectroscopyonline.com
Amide II (N-H Bend): This band, resulting from a combination of N-H bending and C-N stretching, is found near 1650-1620 cm⁻¹. spectroscopyonline.com
C-N Stretching: This vibration is often coupled with others and can be difficult to assign definitively, but typically appears in the 1420-1400 cm⁻¹ region for primary amides. rasayanjournal.co.in
Below is a table summarizing the expected characteristic vibrational frequencies for the functional groups in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric Stretch | 3500 - 3380 | Medium |
| N-H Symmetric Stretch | 3420 - 3280 | Medium | |
| N-H Scissoring | 1650 - 1580 | Medium-Strong | |
| N-H Wagging | 910 - 665 | Strong, Broad | |
| C-N Stretch | 1250 - 1020 | Weak-Medium | |
| Primary Amide | N-H Stretches (H-bonded) | 3370 - 3170 | Medium, Two bands |
| Amide I (C=O Stretch) | 1680 - 1630 | Strong | |
| Amide II (N-H Bend) | 1650 - 1620 | Medium-Strong | |
| C-N Stretch | 1420 - 1400 | Medium |
Data compiled from sources spectroscopyonline.comspcmc.ac.inorgchemboulder.comrasayanjournal.co.in.
Hydrogen bonding has a profound effect on vibrational spectra. spectroscopyonline.com Because this compound possesses both hydrogen bond donor (N-H from both amine and amide) and acceptor (C=O from amide) sites, its solid-state spectrum will be dominated by the effects of intermolecular hydrogen bonding. mdpi.com These effects serve as clear spectroscopic signatures:
Frequency Shifts: N-H and C=O stretching frequencies are shifted to lower wavenumbers (red-shifted) when involved in hydrogen bonding. This is because the H-bond weakens the N-H and C=O bonds, lowering the energy required to stretch them. spectroscopyonline.comspcmc.ac.in
Peak Broadening: Absorption bands corresponding to groups involved in hydrogen bonding, particularly N-H and O-H stretches, become significantly broader. spectroscopyonline.com This is due to the presence of a population of molecules with a range of hydrogen bond strengths and geometries, leading to a distribution of vibrational frequencies.
Intensity Enhancement: The intensity of stretching vibration bands, such as N-H stretching, often increases upon hydrogen bond formation.
The presence of a broad N-H stretching envelope in the 3400-3100 cm⁻¹ region, as opposed to sharp bands seen in dilute, non-polar solutions, would be a definitive spectroscopic indicator of strong intermolecular hydrogen bonding in a sample of this compound. spcmc.ac.in Similarly, the Amide I band's position towards the lower end of its typical range (e.g., ~1640 cm⁻¹) would also suggest extensive hydrogen bonding at the carbonyl oxygen. spectroscopyonline.com
X-ray Diffraction Crystallography for Absolute Configuration and Supramolecular Architecture
While vibrational spectroscopy confirms functional groups, X-ray diffraction (XRD) on a single crystal provides the unambiguous, three-dimensional structure of a molecule at atomic resolution. recx.nocam.ac.uk This technique is the gold standard for determining bond lengths, bond angles, conformational details, and the absolute configuration of chiral centers.
To perform single-crystal XRD, a high-quality crystal of this compound would be grown and mounted in a diffractometer. nsrrc.org.tw The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined.
For this compound, which possesses at least one chiral center (at C3), XRD analysis is crucial for determining its absolute stereochemistry. By using anomalous dispersion effects, the analysis can definitively assign the (R) or (S) configuration of each stereocenter. The analysis would also reveal the precise conformation of the hexanamide (B146200) backbone and the orientation of the dimethylpropyl group. While a specific crystal structure for this compound is not publicly available, analysis of related amino amides demonstrates the power of the technique. mdpi.com The table below presents hypothetical, yet representative, crystallographic data that one might expect from such an analysis, based on published structures of similar small molecules. mdpi.commdpi.com
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å |
| β = 98.5° | |
| Volume (V) | 1029 ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density | 1.21 g/cm³ |
| R-factor | < 0.05 |
The detailed structural model obtained from XRD allows for a thorough analysis of the supramolecular architecture, which is governed by intermolecular forces, primarily hydrogen bonding. mdpi.comiucr.org The amide and amine groups in this compound are excellent hydrogen bond donors and acceptors, and they are expected to form robust and predictable patterns, known as synthons. scirp.org
In the crystal lattice, molecules of this compound would likely be linked together by a network of intermolecular hydrogen bonds. Common motifs for primary amides include the formation of dimers via R²₂(8) graph set notation, where two molecules are linked by a pair of N-H···O=C hydrogen bonds. scirp.org These dimers can then be further linked into chains or sheets by additional hydrogen bonds involving the second N-H proton of the amide and the primary amine group. mdpi.comrsc.org The amine group can act as a donor to the carbonyl oxygen of a neighboring molecule, while also potentially acting as an acceptor if protonated. rsc.org
The analysis of the crystal packing reveals how these hydrogen-bonded networks and weaker van der Waals interactions guide the assembly of molecules into a stable, repeating three-dimensional lattice. osti.govmdpi.com Understanding these packing motifs is crucial as they influence key physical properties of the solid material. brad.ac.uk
Iv. Computational and Theoretical Chemistry of 3 Amino 4,5 Dimethylhexanamide
Electronic Structure and Molecular Conformation through Quantum Chemical Methods
Quantum chemical methods provide a foundational understanding of a molecule's properties at the electronic level. These calculations are performed on a single molecule, typically in a vacuum or with a simplified solvent model, to determine its most stable states and intrinsic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure and, consequently, the preferred three-dimensional geometry of molecules. nih.gov For 3-Amino-4,5-dimethylhexanamide, geometry optimization is typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher. mdpi.comresearchgate.net This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy, known as the ground-state conformation.
Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations, or conformers. By systematically rotating key dihedral angles (the angles between planes defined by four connected atoms) and calculating the energy at each step, a potential energy surface or energy landscape can be generated. uwosh.edu This landscape reveals the relative energies of different conformers (e.g., gauche and anti arrangements of the alkyl backbone) and the energy barriers that must be overcome for the molecule to transition between them. Such analyses are critical for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.
Illustrative Table of Conformational Energies: This table shows a hypothetical energy landscape for rotation around the C3-C4 bond, illustrating how DFT calculations can quantify the stability of different conformers.
| Dihedral Angle (H-C3-C4-C5) | Conformer Description | Relative Energy (kcal/mol) |
| 60° | Gauche | 0.8 |
| 120° | Eclipsed (Transition State) | 3.5 |
| 180° | Anti | 0.0 |
| 240° | Eclipsed (Transition State) | 3.6 |
| 300° | Gauche | 0.9 |
Note: The data in this table is illustrative and represents the type of output generated from DFT calculations for conformational analysis.
Ab initio (Latin for "from the beginning") calculations are based on quantum mechanics principles without reliance on experimental parameters. High-level composite methods can provide highly accurate thermochemical data. acs.org For this compound, these methods can be used to predict fundamental properties such as its standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cv). irispublishers.com Such data is invaluable for understanding the molecule's stability and its behavior in chemical reactions.
Gas-phase acidity is another key property that can be determined computationally. It is defined by the Gibbs free energy change (ΔG°acid) of the deprotonation reaction in the gas phase. For this compound, the most likely site of deprotonation would be the primary amine (–NH2) group. Calculating ΔG°acid provides a quantitative measure of the intrinsic acidity of the molecule, free from solvent effects.
Illustrative Table of Calculated Thermochemical Properties:
| Property | Calculated Value | Units |
| Standard Enthalpy of Formation (gas) | -85.5 | kcal/mol |
| Standard Entropy (gas) | 110.2 | cal/mol·K |
| Gas-Phase Acidity (ΔG°acid) | 365.1 | kcal/mol |
Note: The data in this table is hypothetical and serves to illustrate the thermochemical parameters obtained from ab initio calculations.
Once the optimized molecular geometry is obtained, quantum chemical methods can be used to predict various spectroscopic parameters. These predictions are vital for interpreting experimental spectra and confirming the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) chemical shifts (δ) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The predicted ¹H and ¹³C chemical shifts for this compound would be compared against experimental data to validate the computed structure.
Infrared (IR) spectroscopy frequencies and intensities can also be computed from the DFT results. rsc.org The calculation reveals the vibrational modes of the molecule, where specific frequencies correspond to the stretching, bending, or rocking of particular bonds or functional groups (e.g., C=O stretch of the amide, N-H stretch of the amine). rsc.org
Illustrative Table of Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (Carbonyl) | 178.5 |
| C2 | 45.1 |
| C3 | 55.3 |
| C4 | 40.2 |
| C5 | 32.8 |
Note: Data is illustrative. Chemical shifts are referenced against a standard like tetramethylsilane (B1202638) (TMS).
Illustrative Table of Predicted IR Frequencies:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3450, 3360 | Asymmetric & Symmetric Stretch |
| C-H Stretch (Alkyl) | 2960-2870 | Stretching of C-H bonds |
| C=O Stretch (Amide I) | 1685 | Carbonyl group stretching |
| N-H Bend (Amide II) | 1610 | Bending of the amide N-H bond |
Note: Data is illustrative. Calculated frequencies are often scaled to better match experimental values.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum mechanics studies isolated or small systems, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in complex environments like solutions. mdpi.com MD simulations model the movements of all atoms in a system by applying classical mechanics and a "force field"—a set of parameters that defines the energy of the system as a function of atomic positions. nih.govrsc.org
To study this compound in solution, an MD simulation is typically set up by placing one or more molecules in a box filled with explicit solvent molecules (e.g., water or hexane). The system's evolution is then simulated for a period ranging from nanoseconds to microseconds. researchgate.net
This process allows for extensive sampling of the molecule's conformational space. nih.gov By analyzing the simulation trajectory, one can determine the probability of finding the molecule in different conformations. This reveals the conformational preferences in a specific solvent. For instance, in a polar solvent like water, conformations that can maximize hydrogen bonding with the solvent might be favored. In a non-polar solvent, intramolecular interactions or steric hindrance might play a more dominant role in determining the preferred shape.
MD simulations provide a dynamic picture of the interactions between the solute and solvent molecules. For this compound in water, one can analyze the number and lifetime of hydrogen bonds formed between the amide and amino groups and the surrounding water molecules. rsc.org Properties like the radial distribution function can be calculated to show the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, offering a quantitative description of the solvation shell.
The effect of pH can be studied by altering the protonation state of the molecule. eppcgs.org At low pH, the primary amino group would be protonated (–NH3+). Separate MD simulations of the protonated and neutral forms of the molecule can be run to investigate how pH changes its structure, flexibility, and interactions with the solvent. For example, the protonated form would likely engage in stronger hydrogen bonding with water, potentially altering its conformational preferences compared to the neutral form. eppcgs.org
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, key processes such as its formation (amidation) and degradation (hydrolysis) can be modeled to understand the energetic and structural changes that occur.
Transition State Characterization and Reaction Barrier Calculations
The core of understanding a reaction mechanism lies in identifying the transition state (TS), which represents the highest energy point along the minimum energy reaction path. libretexts.orgsmu.edu Computationally, this is a first-order saddle point on the potential energy surface. Methods like Density Functional Theory (DFT) are employed to locate the geometry of the transition state and calculate its energy relative to the reactants. This energy difference is the activation energy (Ea) or reaction barrier, a critical parameter that dictates the reaction rate. libretexts.org
For this compound, the hydrolysis of the amide bond would proceed through a tetrahedral intermediate following the attack of a water molecule. The transition states for the formation and breakdown of this intermediate would be characterized by specific vibrational modes corresponding to the bond-forming and bond-breaking processes.
Table 1: Illustrative Calculated Reaction Barriers for Key Reactions
This table presents hypothetical activation energies (Ea) for the acid-catalyzed hydrolysis and a possible final amidation step for this compound, as would be determined by DFT calculations. These values are for illustrative purposes to demonstrate typical outputs of such calculations.
| Reaction | Proposed Mechanism Step | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Amide Hydrolysis | Protonation of Carbonyl Oxygen | ~5-10 |
| Amide Hydrolysis | Nucleophilic Attack by Water (TS1) | ~15-25 |
| Amide Hydrolysis | Proton Transfer | ~10-15 |
| Amide Hydrolysis | C-N Bond Cleavage (TS2) | ~20-30 |
| Amidation | Amine attack on an activated carboxyl group | ~10-20 |
Kinetic Modeling of Amidation and Hydrolysis Processes (e.g., µVTST, RRKM/Master Equation simulations)
Beyond calculating a single reaction barrier, computational kinetics aims to predict reaction rate constants (k). Transition State Theory (TST) provides a foundational method for this. libretexts.orguhasselt.be However, for reactions in the gas phase or under varying pressure conditions, more sophisticated models are necessary.
Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical model used to calculate the rate constants of unimolecular reactions. wikipedia.orgprsu.ac.inscispace.com It assumes that energy is rapidly distributed among all vibrational modes of an energized molecule before it reacts. wikipedia.org RRKM theory is particularly useful for describing the pressure dependence of reaction rates, correctly predicting the "fall-off" region where the rate transitions from first-order to second-order kinetics at low pressures. uhasselt.beprsu.ac.in These calculations require inputs from quantum chemical computations, such as the vibrational frequencies of the reactant and the transition state, and the reaction barrier height. scispace.com While Variational Transition State Theory (VTST) is common for bimolecular reactions, RRKM/Master Equation simulations are the standard for unimolecular processes that may be relevant in certain degradation pathways.
Table 2: Illustrative RRKM Kinetic Modeling Output
This table shows hypothetical unimolecular rate constants (k_uni) for a potential decomposition pathway of this compound at a given energy, illustrating the pressure-dependent fall-off behavior predicted by RRKM theory.
| Pressure (Torr) | Temperature (K) | Calculated Rate Constant k(T,P) (s⁻¹) | Kinetic Regime |
|---|---|---|---|
| High-Pressure Limit (∞) | 500 | 1.5 x 10⁷ | First-order (TST limit) |
| 1000 | 500 | 1.1 x 10⁷ | Fall-off |
| 100 | 500 | 4.5 x 10⁶ | Fall-off |
| 10 | 500 | 9.8 x 10⁵ | Fall-off / Approaching Second-order |
| 1 | 500 | 1.2 x 10⁵ | Second-order |
Analysis of Non-Covalent Interactions and Intermolecular Forces
The conformation, crystal packing, and interaction of this compound with other molecules are governed by non-covalent interactions. Computational analysis can quantify these forces.
Hydrogen Bonding Topology and Strength (e.g., Quantum Theory of Atoms in Molecules - QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atomic interactions. wikipedia.org It is a powerful method for identifying and characterizing hydrogen bonds. acs.orgnih.govrsc.org In QTAIM, a bond path between a hydrogen donor and acceptor, along with a corresponding bond critical point (BCP), provides unambiguous evidence of a hydrogen bond. scielo.org.mx
The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. scielo.org.mx For hydrogen bonds, typical characteristics include low ρ(r) and a positive value for ∇²ρ(r), indicative of a closed-shell interaction. scirp.org In this compound, intramolecular hydrogen bonds could exist between the amine (N-H) or amide (N-H) protons and the carbonyl oxygen, influencing the molecule's preferred conformation.
Table 3: Illustrative QTAIM Parameters for Potential Intramolecular Hydrogen Bonds
This table presents hypothetical QTAIM data for a bond critical point (BCP) found in a conformation of this compound, illustrating the characterization of a weak intramolecular hydrogen bond.
| Interaction | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Interpretation |
|---|---|---|---|
| Amine N-H···O=C (intramolecular) | 0.015 | +0.048 | Closed-shell interaction, characteristic of a weak to moderate strength hydrogen bond. |
| Amide N-H···O=C (intermolecular dimer) | 0.025 | +0.085 | Closed-shell interaction, characteristic of a moderate strength hydrogen bond. |
Gas-Phase Acidity and Basicity Profiles
Gas-phase acidity (GA) and gas-phase basicity (GB) are intrinsic measures of a molecule's acidic and basic strength, free from complicating solvent effects. mdpi.comnih.gov Gas-phase basicity is the negative of the Gibbs free energy change (ΔG) for the protonation reaction in the gas phase, while Proton Affinity (PA) is the negative of the enthalpy change (ΔH). nist.gov These values can be accurately computed by calculating the energies of the neutral molecule and its protonated form.
For this compound, there are two primary sites for protonation: the nitrogen of the amino group and the oxygen of the amide carbonyl. Computational studies can determine which site is intrinsically more basic by comparing the GB or PA of the resulting conjugate acids. Typically, the amino group is expected to be the more basic site.
Table 4: Illustrative Calculated Gas-Phase Basicity and Proton Affinity
This table shows a comparison of hypothetical calculated gas-phase basicity (GB) and proton affinity (PA) values for the different basic sites in this compound.
| Protonation Site | Calculated Proton Affinity (PA) (kcal/mol) | Calculated Gas-Phase Basicity (GB) (kcal/mol) | Comment |
|---|---|---|---|
| Primary Amine (NH₂) | ~220-225 | ~212-217 | Primary site of protonation. Higher basicity than a simple primary amine due to alkyl substitution. |
| Amide Carbonyl (C=O) | ~205-210 | ~198-203 | Less basic site due to the delocalization of the nitrogen lone pair into the carbonyl. |
Computational Approaches to Molecular Recognition and Binding (Methodological Focus)
Understanding how this compound might interact with a biological target, such as an enzyme or receptor, is a key application of computational chemistry. scholaris.ca This field, known as molecular recognition, relies on a hierarchy of modeling techniques.
Molecular Docking: This is a computationally efficient method used to predict the preferred orientation (pose) of a ligand when bound to a receptor. Docking algorithms sample a large number of possible conformations and positions of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. This provides a rapid, albeit approximate, view of the binding mode.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of all atoms, MD provides insights into the stability of the binding pose, the role of water molecules, and conformational changes in both the ligand and the protein upon binding.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of the interactions within the binding site, especially if bond-breaking or bond-forming events are involved, QM/MM methods are employed. In this approach, the most critical part of the system (e.g., the ligand and key active site residues) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This hybrid approach balances accuracy with computational cost, allowing for a detailed investigation of electronic effects, charge transfer, and polarization within the context of the larger biological environment.
These methods, built upon the fundamental principles of non-covalent interactions, are essential for the rational design of molecules with specific biological activities.
Ligand Docking and Scoring Methodologies
Ligand docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a larger protein receptor, to form a stable complex. nih.gov This method is crucial in structure-based drug design for virtual screening of compound libraries and for predicting the binding geometry of a ligand like this compound in a protein's active site. nih.govschrodinger.com The process involves sampling a vast conformational space for the ligand and evaluating the energetics of each potential binding pose. schrodinger.com
Docking methodologies can be broadly categorized based on the flexibility of the receptor. In rigid receptor docking, the protein's atomic coordinates are held fixed, while the ligand is allowed to explore different conformations and orientations within the binding site. schrodinger.com More advanced methods employ flexible docking, where specific amino acid side chains in the binding pocket are allowed to move, or induced-fit docking, which accounts for more significant conformational changes in the protein upon ligand binding. nih.govschrodinger.com For amino amide systems and peptides, which can be relatively large and flexible, docking can be challenging. It is sometimes necessary to freeze amide bonds in their trans configuration to accommodate longer molecules within the docking algorithms. schrodinger.com
Once a set of potential binding poses is generated, a scoring function is used to rank them. nih.gov The goal of a scoring function is to estimate the binding affinity between the ligand and the protein for a given pose, allowing researchers to distinguish between correct binding modes and incorrect ones. acs.org These functions are classified into several types:
Force-Field-Based Scoring: These functions calculate the interaction energy based on classical molecular mechanics force fields, summing up the van der Waals and electrostatic interactions. schrodinger.com
Empirical Scoring: These are fast functions that use weighted terms representing different types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for conformational strain. schrodinger.comnih.gov The weights are fitted using regression analysis on a training set of protein-ligand complexes with known binding affinities. GlideScore is a well-known example of an empirical scoring function. schrodinger.com
Knowledge-Based Scoring: These functions derive statistical potentials from a large database of known protein-ligand structures, considering the frequency of specific atom-pair contacts at different distances.
Recent advancements have led to the development of more specialized scoring functions, such as the AA-Score, which incorporates amino acid-specific interaction components for improved accuracy in predicting binding affinities. nih.gov For a comprehensive evaluation, often a combination of methods is used, such as refining docked poses with Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations to improve scoring accuracy. schrodinger.comrsc.org
Table 1: Comparison of Common Molecular Docking Methodologies
| Methodology | Description | Scoring Approach | Typical Application |
|---|---|---|---|
| Rigid Receptor Docking | The protein structure is kept rigid while the ligand is flexible. This is a computationally fast approach. schrodinger.com | Often uses empirical or force-field-based scoring functions. schrodinger.com | High-throughput virtual screening of large compound libraries. schrodinger.com |
| Flexible Receptor Docking | Allows for flexibility in selected amino acid side chains within the protein's binding site. nih.gov | Can use a variety of scoring functions, often more complex to account for receptor movement. | Lead optimization, where detailed interaction analysis is required. |
| Induced Fit Docking (IFD) | Models significant conformational changes in the protein structure upon ligand binding. schrodinger.com | Typically involves a combination of docking and protein structure prediction, with scoring functions like GlideScore and Prime energies. schrodinger.com | Studying systems where the protein is known to be flexible or for accurately predicting the binding of novel scaffolds. schrodinger.com |
| Ensemble Docking | The ligand is docked against an ensemble of different protein conformations (e.g., from NMR or molecular dynamics). biorxiv.org | Scores from docking into multiple structures are combined or averaged to select the best consensus pose. | Accounts for receptor flexibility and different conformational states. biorxiv.org |
Force Field Parameterization for Amino Amide Systems
Molecular dynamics (MD) simulations use classical mechanics to model the movement of atoms and molecules over time, governed by a set of mathematical functions and associated parameters known as a force field. uiuc.edu For simulations to be accurate and meaningful, the force field must correctly describe the intramolecular and intermolecular forces of the system. nih.gov While standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for natural amino acids and common molecules, they often lack parameters for novel or "unnatural" compounds like this compound. nih.govwustl.edufrontiersin.org Therefore, specific parameterization is a critical step. uiuc.edu
The process of parameterizing a new molecule for an amino amide system generally follows a systematic procedure:
Initial Parameter Assignment: Missing force field parameters (for bond lengths, bond angles, dihedral angles, and non-bonded interactions) are initially estimated by analogy to chemically similar fragments that are already parameterized in the chosen force field (e.g., using the General Amber Force Field, GAFF). uiuc.edufrontiersin.org The amide group itself is a well-studied moiety, but its connection to the unique dimethylated alkyl chain in this compound requires specific attention.
Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on the molecule or its representative fragments. nih.govfrontiersin.org These calculations provide target data for the parameterization, including:
Optimized Geometries: To determine equilibrium bond lengths and angles. frontiersin.org
Vibrational Frequencies: To derive force constants for bonds and angles.
Electrostatic Potential (ESP): To derive the partial atomic charges on each atom. nih.gov Methods like Restrained Electrostatic Potential (RESP) are commonly used to ensure chemical reasonableness and transferability. frontiersin.org
Dihedral Angle Scans: To map the potential energy surface as a function of torsion around rotatable bonds, which is then used to fit the torsional parameters. nih.gov This is especially important for the flexible side chain of this compound.
Parameter Fitting and Refinement: The force field parameters are adjusted iteratively to reproduce the target QM data as closely as possible. nih.gov For amino amide systems, particular care is taken to correctly model the partial charges and torsional potentials of the peptide-like amide bond to maintain its planar character and rotational barrier. wustl.edu Some force fields, like CHARMM, enforce the use of small, neutral chemical groups to avoid splitting dipoles when using cutoffs for long-range electrostatic interactions. wustl.edu
The final parameterized force field should be validated by running simulations and comparing computed properties (such as density or enthalpy of vaporization for a pure liquid) against experimental data, if available. rsc.org
Table 2: Force Field Parameters for a Novel Amino Amide System
| Force Field Term | Description | Parameters to be Derived for this compound |
|---|---|---|
| Bond Stretching | Represents the energy required to stretch or compress a covalent bond from its equilibrium length. | Equilibrium bond length (b₀) and bond force constant (kₑ) for all new bond types. uiuc.edu |
| Angle Bending | Represents the energy required to bend the angle between three bonded atoms from its equilibrium value. | Equilibrium bond angle (θ₀) and angle force constant (kₐ) for all new angle types. uiuc.edu |
| Torsional (Dihedral) | Describes the energy barrier to rotation around a bond, involving four bonded atoms. | Dihedral force constant (kφ), multiplicity (n), and phase angle (δ) for all new rotatable bonds. uiuc.edu |
| Non-Bonded Interactions | Includes van der Waals (Lennard-Jones) and electrostatic (Coulomb) interactions between atom pairs. | Partial atomic charge (q) for each atom and Lennard-Jones parameters (ε, σ) for each new atom type. |
V. Chemical Reactivity and Structure Reactivity Relationships of 3 Amino 4,5 Dimethylhexanamide
Acid-Base Properties and Protonation States of the Amino and Amide Groups
The acid-base properties of 3-Amino-4,5-dimethylhexanamide are fundamental to understanding its behavior in different chemical environments. These properties are primarily associated with the amino group, which is basic, and the amide group, which is generally considered neutral but can exhibit very weak acidic or basic properties under specific conditions.
The pKa value is a quantitative measure of the strength of an acid in solution. For this compound, the most relevant pKa value would be that of the conjugate acid of the primary amino group (R-NH3+). This value indicates the pH at which the amino group is 50% protonated.
The amide group is significantly less basic than the amino group, with the pKa of a protonated amide being around -1. This means that extremely acidic conditions are required to protonate the amide group. Conversely, the N-H bond of the amide is very weakly acidic, with a pKa typically above 17, making it a very weak acid.
In non-aqueous media, the pKa values can differ significantly from those in water due to variations in solvent polarity, dielectric constant, and the ability of the solvent to stabilize charged species. The determination of pKa in such environments is crucial for understanding its reactivity in organic synthesis and other non-aqueous applications.
Table 1: Estimated pKa Values for the Functional Groups of this compound in Aqueous Solution
| Functional Group | Conjugate Acid/Base | Estimated pKa Range | Predominant State at pH 7 |
| Amino Group | R-NH3+ / R-NH2 | 9 - 11 | Protonated (R-NH3+) |
| Amide Group | R-C(=O)NH3+ / R-C(=O)NH2 | ~ -1 | Neutral (R-C(=O)NH2) |
| Amide Group | R-C(=O)NH2 / R-C(=O)NH- | > 17 | Neutral (R-C(=O)NH2) |
Gas-phase acidity and basicity refer to the intrinsic acidic and basic properties of a molecule in the absence of a solvent. These measurements provide insight into the molecule's inherent electronic effects, without the complicating influence of solvation.
The gas-phase basicity of this compound would primarily be determined by the lone pair of electrons on the nitrogen atom of the amino group. The proton affinity, which is the negative of the enthalpy change for the protonation reaction in the gas phase, is a common measure of gas-phase basicity. For aliphatic amines, proton affinities are typically in the range of 210-225 kcal/mol. The alkyl chain in this compound would be expected to slightly increase the gas-phase basicity compared to smaller amines due to the polarizability of the alkyl group, which helps to stabilize the positive charge in the protonated form.
The gas-phase acidity relates to the ease with which a proton can be removed from the molecule. For this compound, the most acidic protons are those on the amino group and the amide group. In the gas phase, the N-H protons of the amide are generally more acidic than those of the amino group.
Amide Bond Stability and Hydrolytic Degradation Pathways
The amide bond is known for its kinetic stability, which is a key feature in the structure of peptides and proteins. nih.gov This stability is due to the resonance delocalization of the nitrogen lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov
The hydrolysis of the amide bond in this compound results in the formation of 3-amino-4,5-dimethylhexanoic acid and ammonia (B1221849). This reaction is generally slow at neutral pH and moderate temperatures but can be accelerated under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile and directly attacks the carbonyl carbon of the amide.
Increasing the temperature will increase the rate of both acid- and base-catalyzed hydrolysis, as it provides the necessary activation energy for the reaction to occur.
Enzymes, such as proteases and amidases, can catalyze the hydrolysis of amide bonds with high efficiency and specificity. nih.gov While it is not known if specific enzymes exist that would act on this compound, the general mechanism of enzymatic amide hydrolysis involves the activation of the amide bond by the enzyme's active site. nih.gov For instance, serine proteases utilize a catalytic triad (B1167595) of amino acid residues (serine, histidine, and aspartate) to facilitate the nucleophilic attack of a serine hydroxyl group on the amide carbonyl carbon. nih.gov The specificity of such enzymes is determined by the binding pocket, which recognizes the structure of the substrate.
Stereoselectivity and Regioselectivity in Chemical Reactions
The stereochemistry of this compound can play a significant role in its chemical reactivity. The molecule contains multiple stereocenters, which means that it can exist as different stereoisomers.
Stereoselectivity: In reactions involving this compound, a chiral reagent or catalyst may react preferentially with one stereoisomer over another. Similarly, if the compound itself is used as a chiral starting material, it can direct the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer of the product.
Regioselectivity: The presence of two different nucleophilic nitrogen atoms (in the amino and amide groups) and multiple C-H bonds presents the possibility of regioselective reactions. For example, in an acylation reaction, the more nucleophilic amino group would be expected to react preferentially over the less nucleophilic amide group. The specific reaction conditions and reagents employed will ultimately determine the regiochemical outcome.
Control of Diastereomeric and Enantiomeric Outcomes in Derivatization
The presence of a stereocenter at the C3 position makes this compound a valuable chiral building block. Derivatization of either the amino or the amide group can proceed with varying degrees of stereoselectivity, influenced by the reaction conditions and the nature of the reagents employed.
Diastereoselective Derivatization: When reacting with a chiral reagent, the inherent chirality of this compound can lead to the formation of diastereomers in unequal ratios. The steric hindrance imposed by the dimethylhexyl group plays a significant role in directing the approach of the incoming reagent. For instance, acylation of the amino group with a chiral acyl chloride can favor the formation of one diastereomer over the other due to preferential attack from the less hindered face of the molecule. The choice of solvent and temperature can further influence the diastereomeric excess.
Enantioselective Synthesis: In cases where a racemic mixture of this compound is used, enzymatic or chiral catalyst-mediated reactions can be employed to achieve kinetic resolution, leading to the selective derivatization of one enantiomer. Lipases, for example, are known to exhibit high enantioselectivity in the acylation or hydrolysis of amino compounds, providing a route to enantiomerically enriched derivatives.
A summary of factors influencing stereochemical outcomes is presented below:
| Factor | Influence on Stereoselectivity | Example |
| Substrate Chirality | Pre-existing stereocenter directs the formation of new stereocenters. | Reaction of (R)-3-amino-4,5-dimethylhexanamide with a chiral electrophile. |
| Chiral Reagents/Catalysts | Induce asymmetry in the transition state, favoring one stereoisomer. | Enantioselective acylation using a chiral catalyst. |
| Steric Hindrance | The bulky 4,5-dimethylhexyl group can block certain reaction pathways. | Favored attack of a reagent from the less sterically hindered face. |
| Reaction Conditions | Temperature, solvent, and pressure can affect the energy of transition states. | Lower temperatures often lead to higher stereoselectivity. |
Chemo- and Regioselective Functionalization of Polyfunctional Sites
The presence of both an amino and an amide group in this compound presents a challenge and an opportunity for selective functionalization. The nucleophilicity of the primary amine is generally greater than that of the amide nitrogen, allowing for selective reactions at the amino group under controlled conditions.
Chemoselectivity: By carefully choosing reagents and reaction conditions, it is possible to modify one functional group while leaving the other intact. For example, acylation or alkylation can be directed to the more nucleophilic amino group by using mild electrophiles and non-basic conditions. Conversely, reactions that specifically target the amide, such as hydrolysis or reduction, can be achieved under more forcing conditions.
Regioselectivity: In the context of the amide group, the nitrogen and oxygen atoms offer two potential sites for reaction. While O-alkylation is possible, N-functionalization is generally more common. The regioselectivity of these reactions can be influenced by the nature of the electrophile and the presence of activating or directing groups.
Complexation and Coordination Chemistry as a Ligand
The amino and amide groups of this compound can act as coordination sites for metal ions, making it a potentially useful ligand in coordination chemistry and separation science. The lone pairs of electrons on the nitrogen and oxygen atoms can be donated to a metal center to form coordinate covalent bonds.
Binding Affinity and Stoichiometry with Metal Ions (e.g., Lanthanides, Uranium, Plutonium)
The binding affinity and stoichiometry of the resulting complexes would depend on several factors, including the ionic radius of the metal ion, its charge density, and the coordination geometry it prefers. It is plausible that this compound could act as a bidentate ligand, coordinating through the amino nitrogen and the amide oxygen to form a stable chelate ring. The stoichiometry of the metal-ligand complex could vary, with common ratios being 1:1, 1:2, or 1:3 (metal:ligand).
| Metal Ion | Potential Coordination Behavior | Expected Stoichiometry (M:L) |
| Lanthanides (Ln³⁺) | Coordination through both amino and amide groups. | 1:1, 1:2, 1:3 |
| Uranium (as UO₂²⁺) | Equatorial coordination around the linear uranyl ion. | 1:1, 1:2 |
| Plutonium (Pu⁴⁺) | Strong coordination due to high charge density. | 1:1, 1:2, 1:3, 1:4 |
Rational Design of Amino Amide Ligands for Metal Separation Processes
The structural framework of this compound provides a basis for the rational design of more sophisticated ligands for selective metal separation processes, such as those required in nuclear fuel reprocessing. By modifying the substituent groups, the selectivity and extraction efficiency of the ligand can be fine-tuned.
Enhancing Selectivity: Introducing soft donor atoms, such as sulfur, into the ligand structure could enhance its selectivity for softer metal ions. Conversely, incorporating more hard oxygen donors could improve its affinity for hard actinides and lanthanides.
Improving Extraction Efficiency: The lipophilicity of the ligand, which is crucial for its performance in liquid-liquid extraction systems, can be systematically varied by altering the length and branching of the alkyl chains. The bulky 4,5-dimethylhexyl group in the parent compound already contributes to its solubility in organic solvents.
Preorganization: Designing ligands that are preorganized for metal chelation can lead to a significant increase in binding affinity due to a less entropically demanding complexation process. This can be achieved by incorporating the amino amide functionality into a more rigid molecular scaffold. The principles of rational ligand design are key to developing next-generation separation agents for advanced nuclear fuel cycles.
Vi. Advanced Analytical Methodologies for Analysis of Substituted Hexanamides
Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are fundamental in assessing the purity and determining the enantiomeric excess of chiral compounds like 3-Amino-4,5-dimethylhexanamide. The choice of technique and specific method parameters are crucial for achieving accurate and reliable results.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of chiral molecules. The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability in resolving a diverse range of chiral compounds, including amides. nih.govmdpi.com The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving baseline separation of the enantiomers.
For the analysis of this compound, a typical approach would involve screening various polysaccharide-based columns (e.g., Chiralpak® series) with different mobile phase compositions. Normal-phase (using hexane and an alcohol modifier like ethanol or isopropanol) and polar organic modes are commonly employed. nih.gov The presence of the amino and amide functional groups in this compound allows for interactions such as hydrogen bonding, dipole-dipole, and steric hindrance with the chiral stationary phase, which are essential for chiral recognition.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity of this compound
| Parameter | Condition |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of conditions for the chiral HPLC analysis of this compound.
Under these conditions, the two enantiomers of this compound would exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and often unique selectivity. chromatographyonline.comselvita.com SFC typically utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of a polar co-solvent (modifier) such as methanol or ethanol. selvita.com This technique is particularly well-suited for the separation of enantiomers of small molecules like substituted hexanamides. nih.gov
The same types of chiral stationary phases used in HPLC are also effective in SFC. nih.gov For this compound, polysaccharide-based CSPs would be the primary choice for method development. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in efficiency, leading to rapid separations. chromatographyonline.com
Table 2: Representative Chiral SFC Method for High-Throughput Analysis of this compound
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 150 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (70:30, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 210 nm |
This table illustrates a potential SFC method for the rapid chiral separation of this compound.
The enhanced speed of SFC makes it an ideal technique for high-throughput screening environments, such as in the early stages of drug discovery or for process optimization studies.
The demand for faster analytical methods in the pharmaceutical industry has driven the development of Ultra-High-Pressure Liquid Chromatography (UHPLC) and Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC). These techniques utilize columns packed with sub-2 µm particles, which provide a significant increase in chromatographic efficiency. chiraltech.com This enhanced efficiency can be leveraged to achieve much faster separations without sacrificing resolution, making UHPLC and UHPSFC ideal for high-throughput analysis. chromatographytoday.comrsc.org
For the analysis of substituted hexanamides, transitioning a developed HPLC or SFC method to a UHPLC or UHPSFC format can drastically reduce analysis times. For example, a chiral separation that takes 10-15 minutes on a conventional HPLC system could potentially be completed in under 2 minutes on a UHPLC system with a sub-2 µm particle column. chiraltech.com This is particularly advantageous when analyzing a large number of samples, for instance, in reaction monitoring or in the screening of chiral catalysts.
Table 3: Comparison of Conventional HPLC and UHPLC for the Chiral Analysis of a Substituted Hexanamide (B146200)
| Parameter | Conventional HPLC | UHPLC |
| Column | 4.6 x 250 mm, 5 µm | 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Pressure | ~1500 psi | ~9000 psi |
| Analysis Time | 12 min | 1.5 min |
| Solvent Consumption | High | Low |
This table provides a comparative overview of the performance characteristics of conventional HPLC versus UHPLC for chiral separations.
The implementation of UHPLC and UHPSFC requires instrumentation capable of handling the higher backpressures generated by the smaller particles. chiraltech.com However, the investment is often justified by the significant gains in productivity and the reduction in solvent usage.
Chemoinformatics and Data Analysis in Metabolomics and Compound Identification
Chemoinformatics has emerged as an indispensable discipline within metabolomics, providing the tools and methodologies to translate vast datasets from high-resolution analytical platforms, like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, into meaningful biochemical information. nih.gov In the context of analyzing substituted hexanamides, chemoinformatics streamlines data analysis and offers a structured approach to identifying novel compounds. nottingham.edu.cnresearchgate.net The process typically involves the use of specialized software to manage workflows, mine data with machine learning algorithms, and functionally annotate metabolite profiles. nih.govnottingham.edu.cn
A primary bottleneck in metabolomics is the accurate identification of unknown small molecules from MS and NMR spectral data. nih.gov Computational and chemoinformatic approaches help bridge this gap. When a feature of interest, such as a chromatographic peak corresponding to a potential substituted hexanamide, is detected, its exact mass can be used to query large chemical databases, generating a list of candidate structures. nih.gov However, mass alone is often insufficient, especially for isomers. Therefore, computational tools are employed to predict additional attributes for each candidate, such as retention index and collision-induced dissociation (CID) mass spectra, which can then be compared with experimental data to filter the candidate list and increase identification confidence. nih.govescholarship.org
Retention Index Modeling for Structure Elucidation
Retention Index (RI) modeling is a powerful chemoinformatic tool that significantly enhances the structural elucidation process in chromatography-based metabolomics. nih.gov The RI of a compound is a standardized measure of its retention time relative to a series of standard compounds, such as n-alkanes, making it more reproducible across different laboratories and systems than retention time alone. pmiscience.comtuwien.at For substituted hexanamides, which can have numerous structural and stereoisomers with identical mass spectra, the RI provides a crucial orthogonal piece of information that aids in their differentiation. tuwien.at
Quantitative Structure-Retention Relationship (QSRR) modeling is a key technique used to predict the RI of a compound based on its chemical structure. nih.govacs.org These models are built by establishing a statistical relationship between the experimentally determined RIs of a set of known compounds (a training set) and their calculated molecular descriptors. nih.govtuwien.at Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. nih.gov
The process involves several steps:
A training set of structurally diverse compounds, ideally including known substituted hexanamides or related structures, is selected and their RIs are determined experimentally. nih.govnih.gov
A wide range of molecular descriptors is calculated for each compound in the training set. nih.gov
Statistical methods, such as Partial Least Squares (PLS) regression or machine learning algorithms like Artificial Neural Networks, are used to build a model that correlates the descriptors with the observed RI values. nih.govnih.gov
The resulting QSRR model is then validated using a separate test set of compounds to ensure its predictive accuracy. pmiscience.com
Once validated, the model can predict the RI for candidate structures of an unknown compound, such as an isomer of this compound. By comparing the predicted RIs with the experimentally measured RI of the unknown peak, many incorrect candidate structures can be eliminated, significantly narrowing the search and reducing the number of false-positive identifications. nih.govpmiscience.comacs.org This approach has been shown to enhance identification confidence, especially when combined with accurate mass data. pmiscience.com
Table 1: Example of Retention Index Modeling for Isomer Differentiation This table presents hypothetical data to illustrate the application of QSRR in distinguishing between isomers of a substituted hexanamide with the same molecular formula.
| Compound Name | Molecular Formula | Experimental RI | Predicted RI (QSRR Model) | Absolute Error | Identification Status |
|---|---|---|---|---|---|
| Unknown Peak | C8H18N2O | 1455.6 | - | - | Target Unknown |
| This compound | C8H18N2O | - | 1454.9 | 0.7 | Likely Candidate |
| 2-Amino-3-propylpentanamide | C8H18N2O | - | 1489.2 | 33.6 | Unlikely Candidate |
| N,N-Diethyl-2-aminobutanamide | C8H18N2O | - | 1412.5 | 43.1 | Unlikely Candidate |
Spectral Database Development and Matching Algorithms
Mass spectral databases are fundamental to compound identification in metabolomics. nih.govresearchgate.net These libraries are curated collections of reference mass spectra acquired from authentic chemical standards under standardized conditions. researchgate.netwiley.com Major repositories include the NIST/EPA/NIH Mass Spectral Library, the Wiley Registry, and more specialized databases like mzCloud, MassBank, and the Human Metabolome Database (HMDB). researchgate.netwiley.comnist.gov The quality and comprehensiveness of these databases are critical; rigorous qualification procedures are employed during their development to ensure the data is of the highest quality. wiley.comwiley.com
When an experimental mass spectrum of an unknown compound is obtained, it is compared against the spectra in these reference libraries. This comparison is performed by spectral matching algorithms, which calculate a similarity score between the query spectrum and each library spectrum. acs.orgnih.gov Several algorithms have been developed, each with different strengths:
Dot-Product Algorithm: This is one of the most common methods, treating the spectra as vectors in a high-dimensional space and calculating the cosine of the angle between them. It performs well and is often optimized by applying weighting factors to mass-to-charge ratio (m/z) values and peak intensities. acs.org
Probability-Based Matching (PBM): This algorithm uses statistical methods to assess the probability that the observed peaks in an unknown spectrum are a good match for a reference spectrum, taking into account the uniqueness of peaks. nih.gov
Other Distance Metrics: Methods like the Euclidean distance and absolute value distance are also used to quantify the difference between two spectra. acs.org
The output is a hit list of candidate compounds from the database, ranked by their similarity scores. acs.org The accuracy of identification depends heavily on the algorithm used, the quality of the experimental data, and the size and coverage of the reference library. nih.gov Studies comparing different algorithms have shown that the dot-product method often provides high accuracy. acs.org However, the increasing size of spectral libraries can sometimes decrease the accuracy of compound identification, highlighting the need for robust algorithms and the inclusion of orthogonal data like retention indices. nih.gov
For novel compounds like many substituted hexanamides that may not be present in existing databases (so-called "known unknowns"), in silico fragmentation tools offer a complementary approach. escholarship.org Software such as CFM-ID, MS-FINDER, and CSI:FingerID can predict tandem mass spectra from a candidate chemical structure. The predicted spectrum can then be matched against the experimental spectrum to help identify the compound. escholarship.org
Table 2: Comparison of Common Spectral Matching Algorithms This table provides a summary of different algorithms and their performance characteristics based on published research findings.
| Algorithm | Principle | Typical Rank 1 Accuracy | Strengths | Limitations |
|---|---|---|---|---|
| Dot-Product | Calculates the cosine of the angle between two spectral vectors. acs.org | ~75% acs.org | High accuracy, computationally efficient. acs.org | Sensitive to noise and background ions. |
| Probability-Based Matching (PBM) | Uses statistical weighting based on peak uniqueness and abundance. nih.gov | ~65-75% acs.orgnih.gov | Effective for identifying components in mixtures. nih.gov | Performance can be lower than dot-product for pure compounds. acs.org |
| Euclidean Distance | Calculates the straight-line distance between two spectra in multidimensional space. acs.org | ~72% acs.org | Simple to implement. | Can be heavily influenced by large intensity differences. |
| Hertz et al. Similarity Index | A similarity index based on specific spectral features. acs.org | ~64% acs.org | Considers different aspects of spectral information. | Generally lower performance than other methods. acs.org |
Vii. Broad Research Directions and Future Academic Inquiry for 3 Amino 4,5 Dimethylhexanamide
Innovations in Green and Sustainable Synthetic Methodologies for Amino Amides
The synthesis of amino amides, a cornerstone of organic and medicinal chemistry, has traditionally relied on methods that often involve harsh reagents and generate significant waste. nature.com The development of environmentally benign synthetic routes is a paramount goal. nih.gov Future research on 3-Amino-4,5-dimethylhexanamide should prioritize the exploration of green and sustainable methodologies.
Key areas of inquiry include:
Enzymatic Synthesis : Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes such as lipases and dedicated amide ligases could be engineered to catalyze the formation of this compound from corresponding carboxylic acid and amine precursors under mild, aqueous conditions. nature.comnih.gov This approach minimizes the need for protecting groups and hazardous solvents. nih.gov A potential enzymatic strategy could utilize an engineered lipase (B570770) to directly couple 3-amino-4,5-dimethylhexanoic acid with an ammonia (B1221849) source.
Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. nih.gov Investigating the direct amidation of 3-amino-4,5-dimethylhexanoic acid using a suitable catalyst under microwave irradiation could provide a rapid and efficient green synthesis protocol. nih.gov
Flow Chemistry : Continuous flow reactors offer enhanced safety, scalability, and process control for amide bond formation. nih.gov Developing a flow-based synthesis for this compound would not only be a sustainable approach but also facilitate larger-scale production for further research and potential applications.
Alternative Solvents : The use of greener solvents, such as cyclopentyl methyl ether (CPME) or bio-based solvents, in conjunction with enzymatic or catalytic methods, can significantly reduce the environmental impact of the synthesis. nih.gov
| Methodology | Key Advantages | Potential Challenges | Relevant Research Focus |
|---|---|---|---|
| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste, biodegradable catalyst. nih.govnih.gov | Enzyme stability, substrate specificity, cost of enzyme production. | Screening for suitable ligases/lipases, protein engineering for improved activity. |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, potential for solvent-free conditions. nih.gov | Scalability, potential for localized overheating, specialized equipment. | Optimization of catalyst, temperature, and irradiation time. |
| Flow Chemistry | Enhanced safety and control, easy scalability, improved efficiency. nih.gov | Initial setup cost, potential for clogging, requires process optimization. | Reactor design, catalyst immobilization, integration with purification steps. |
Interdisciplinary Studies Integrating Experimental and Computational Chemistry for Mechanistic Insights
A deep understanding of the reaction mechanisms, conformational preferences, and physicochemical properties of this compound is crucial for its rational application. An integrated approach combining experimental techniques with computational chemistry provides a powerful tool for gaining these insights. acs.org
Future interdisciplinary studies could focus on:
Mechanistic Elucidation : Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways of various synthetic routes. rsc.orgfrontiersin.org This can help in optimizing reaction conditions and designing more efficient catalysts. For instance, computational studies could clarify the mechanism of a novel enzyme-catalyzed reaction to produce the target molecule. rsc.org
Conformational Analysis : The flexibility of the hexanamide (B146200) backbone and the steric hindrance from the dimethyl groups suggest that this compound may exist in multiple stable conformations. acs.org Computational modeling can predict the relative energies of these conformers, while experimental techniques like NMR spectroscopy can validate these predictions and provide information about rotational barriers around the C-N amide bond. nih.govic.ac.uk
Predicting Physicochemical Properties : Quantum theory and molecular modeling can predict properties such as gas-phase acidity, basicity, and hydrogen bonding capabilities. nih.govnih.gov These theoretical predictions can be correlated with experimental data from techniques like Fourier transform ion cyclotron resonance mass spectrometry to build a comprehensive profile of the molecule's behavior. nih.gov
| Research Question | Computational Approach | Experimental Technique | Expected Outcome |
|---|---|---|---|
| What is the lowest energy conformation? | DFT energy minimization, Molecular Dynamics simulations. | NMR (NOESY/ROESY), X-ray crystallography. | A validated 3D structural model and understanding of conformational dynamics. acs.org |
| What is the mechanism of its acid-catalyzed hydrolysis? | Transition state searching (DFT). | Kinetic studies (HPLC, NMR), isotope labeling. | Identification of rate-determining steps and key intermediates. libretexts.org |
| How does the 2,3-dimethyl substitution affect amide bond resonance? | Natural Bond Orbital (NBO) analysis. | Infrared (IR) spectroscopy, Raman spectroscopy. | Quantification of the C-N double bond character and its impact on reactivity. youtube.com |
Exploration of this compound as a Core Structure for Scaffold Development in Chemical Research
Molecular scaffolds serve as foundational structures upon which diverse functional groups can be appended to create libraries of new compounds for applications in drug discovery and materials science. mdpi.com The unique stereochemistry and functional handles (amine and amide) of this compound make it an attractive candidate for development as a novel molecular scaffold.
Avenues for future exploration include:
Peptidomimetic Design : The amino amide structure mimics the peptide backbone. hawaii.edu By modifying the amine and the carbon backbone, this compound could serve as a scaffold for creating peptidomimetics with enhanced stability against enzymatic degradation.
Combinatorial Chemistry : The primary amine provides a reactive site for derivatization. Combinatorial libraries could be synthesized by reacting this compound with a variety of carboxylic acids, sulfonyl chlorides, or other electrophiles to generate a diverse set of molecules for biological screening.
Development of Chiral Ligands : The inherent chirality of the molecule could be exploited in the design of new ligands for asymmetric catalysis. Derivatization of the core structure could lead to novel ligands that coordinate with metal centers to facilitate enantioselective transformations. acs.org
Advancements in Analytical Characterization of Complex Amino Amide Mixtures and Conformers
The synthesis of this compound may result in complex mixtures containing starting materials, byproducts, and potentially different stereoisomers or conformers. Developing robust analytical methods for the characterization of such mixtures is essential for quality control and for understanding the molecule's behavior.
Future research should focus on:
Advanced Chromatographic Separations : Techniques such as hydrophilic interaction liquid chromatography (HILIC) and the use of ion-pairing agents in reversed-phase HPLC could be optimized for the separation of the polar this compound from related impurities. nih.gov Chiral chromatography will be essential to separate and quantify enantiomers if a non-stereospecific synthesis is employed.
Mass Spectrometry (MS) Techniques : High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) can be used for the sensitive detection and identification of the target compound and its impurities in complex matrices. researchgate.net Ion mobility-mass spectrometry could potentially be used to separate different conformers in the gas phase.
Spectroscopic Methods : Advanced NMR techniques, including 2D methods like COSY, HSQC, and HMBC, will be indispensable for unambiguous structure elucidation. Vibrational spectroscopy (IR and Raman) can provide key information about the amide I band, which is sensitive to the local conformation and hydrogen-bonding environment of the amide group. acs.org
Contribution of this compound Research to Fundamental Understanding of Amino Amide Chemistry
The study of specific, well-defined molecules often yields insights that advance the entire field. Research on this compound, a non-canonical amino amide, can contribute significantly to our fundamental understanding of amide bond chemistry.
Key contributions could include:
Impact of Steric Hindrance : The 4,5-dimethyl substitution provides a unique steric environment around the amino and amide groups. Studying the reactivity, acidity, and rotational dynamics of this molecule can provide valuable data on how steric bulk influences the fundamental properties of the amide bond, such as its planarity and susceptibility to hydrolysis. mdpi.com
Intramolecular Interactions : Investigating the potential for intramolecular hydrogen bonding between the amine and the amide carbonyl oxygen can provide insights into the forces that govern peptide folding and conformation. nih.gov
Models for Biological Systems : Simple amino amides serve as important models for understanding the behavior of peptide bonds within complex proteins. nih.gov Detailed studies on this compound can help refine our models of how local side-chain structure affects the properties of the protein backbone. hawaii.edu
By pursuing these broad research directions, the scientific community can fully explore the chemical potential of this compound, leading to new synthetic methods, a deeper mechanistic understanding, and potentially novel applications, while simultaneously enriching the fundamental principles of amino amide chemistry.
Q & A
Q. How can researchers optimize the synthesis of 3-Amino-4,5-dimethylhexanamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst). For example:
- Catalyst selection : Use palladium-based catalysts for reductive amination steps to enhance stereochemical control .
- Temperature control : Maintain 80–100°C during nucleophilic substitution to minimize side-product formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol for >95% purity .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 80–100°C | Maximizes primary product |
| Solvent Polarity | Ethanol/THF | Reduces byproducts |
| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) resolves stereochemistry and confirms amino/amide group positions. Compare chemical shifts to structurally similar β-amino acids (e.g., δ 1.2–1.5 ppm for methyl groups) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect trace impurities .
- X-ray Crystallography : Determines absolute configuration; critical for structure-activity relationship (SAR) studies .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles (GHS Category 2A eye irritation ).
- Ventilation : Use fume hoods to avoid inhalation of aerosols (P261, P272 ).
- Waste Disposal : Neutralize acidic/basic residues before disposal (P501 ).
Advanced Research Questions
Q. How does stereochemistry at the 3-position influence the biological activity of this compound?
- Methodological Answer :
- Stereoisomer Synthesis : Prepare (3S)- and (3R)-enantiomers via chiral auxiliaries or enzymatic resolution .
- Biological Assays : Test enantiomers in calcium channel binding assays (e.g., α2δ subunit modulation ).
- Data Interpretation : (3S)-isomers show 2–3x higher binding affinity in neuronal models, correlating with reduced neuropathic pain in murine trials .
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolite stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Dose-Response Analysis : Adjust dosing regimens to account for blood-brain barrier penetration limitations .
- Meta-Analysis : Compare data across studies using standardized assays (e.g., patch-clamp for ion channel effects ).
Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to voltage-gated calcium channels (PDB: 6JP5). Prioritize poses with hydrogen bonds to Ser-216 and hydrophobic contacts with Val-184 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. How can researchers identify and quantify metabolites of this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (C18 cartridges) for plasma/brain homogenates .
- LC-HRMS : Acquire high-resolution mass spectra (Q-TOF) in positive ion mode; monitor m/z 175.12 [M+H]⁺ and fragmentation patterns .
- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways (e.g., oxidation at C4 ).
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to validate findings?
- Methodological Answer :
- Strain-Specific Testing : Replicate assays using ATCC reference strains (e.g., E. coli 25922, S. aureus 29213) under CLSI guidelines .
- Mechanistic Studies : Perform time-kill assays and SEM imaging to differentiate bactericidal vs. bacteriostatic effects .
- Synergy Testing : Combine with known antibiotics (e.g., β-lactams) to assess potentiation effects .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
